molecular formula C4H4N4O4 B3060975 1H-Imidazole, 2-methyl-1,4-dinitro- CAS No. 19182-82-2

1H-Imidazole, 2-methyl-1,4-dinitro-

Cat. No.: B3060975
CAS No.: 19182-82-2
M. Wt: 172.1 g/mol
InChI Key: BVFZUJRMDAZULW-UHFFFAOYSA-N
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Description

1H-Imidazole, 2-methyl-1,4-dinitro- is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is characterized by the presence of two nitro groups at positions 1 and 4, and a methyl group at position 2 on the imidazole ring. It is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

The synthesis of 1H-Imidazole, 2-methyl-1,4-dinitro- can be achieved through several methods:

Chemical Reactions Analysis

1H-Imidazole, 2-methyl-1,4-dinitro- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Imidazole, 2-methyl-1,4-dinitro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 2-methyl-1,4-dinitro- involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

1H-Imidazole, 2-methyl-1,4-dinitro- can be compared with other similar compounds to highlight its uniqueness:

By understanding the unique properties and applications of 1H-Imidazole, 2-methyl-1,4-dinitro-, researchers can continue to explore its potential in various fields and develop new compounds with enhanced functionalities.

Properties

IUPAC Name

2-methyl-1,4-dinitroimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O4/c1-3-5-4(7(9)10)2-6(3)8(11)12/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFZUJRMDAZULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454960
Record name 1H-Imidazole, 2-methyl-1,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19182-82-2
Record name 1H-Imidazole, 2-methyl-1,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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